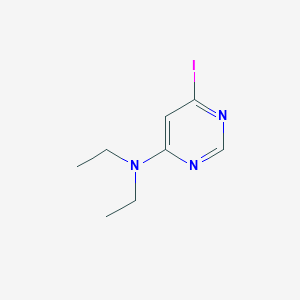

N,N-diethyl-6-iodopyrimidin-4-amine

Description

Properties

IUPAC Name |

N,N-diethyl-6-iodopyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12IN3/c1-3-12(4-2)8-5-7(9)10-6-11-8/h5-6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBYYFKHXTWHNJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC(=NC=N1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12IN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901286296 | |

| Record name | 4-Pyrimidinamine, N,N-diethyl-6-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901286296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1704065-04-2 | |

| Record name | 4-Pyrimidinamine, N,N-diethyl-6-iodo- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1704065-04-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Pyrimidinamine, N,N-diethyl-6-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901286296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N,n Diethyl 6 Iodopyrimidin 4 Amine and Its Precursors

Strategies for Introducing the Diethylamine (B46881) Moiety onto Pyrimidine (B1678525) Scaffolds

The installation of a diethylamino group at the C4 position of a pyrimidine ring is a crucial step in the synthesis of the target compound. Several classical and modern organic chemistry reactions can be employed for this purpose, with the choice of method often depending on the nature of the starting materials and the desired reaction conditions.

Nucleophilic Aromatic Substitution (SNAr) with Diethylamine

Nucleophilic aromatic substitution (SNAr) is a widely utilized and efficient method for the amination of halogenated pyrimidines. The electron-deficient nature of the pyrimidine ring, further activated by the presence of halogen substituents, facilitates the attack of nucleophiles such as diethylamine.

A common and practical approach involves the reaction of a di-halogenated pyrimidine, such as 4,6-dichloropyrimidine, with diethylamine. The reaction typically proceeds by the displacement of one of the chloro groups. The greater reactivity of the C4 and C6 positions in pyrimidine towards nucleophilic attack makes 4,6-dichloropyrimidine an ideal precursor. The reaction can be carried out in a suitable solvent, often in the presence of a base to neutralize the hydrogen halide formed during the reaction.

| Precursor | Reagent | Base | Solvent | Temperature (°C) | Yield (%) |

| 4,6-Dichloropyrimidine | Diethylamine | K2CO3 | DMF | Not Specified | High |

| 2-Amino-4,6-dichloropyrimidine | Various Amines | Triethylamine (B128534) | Solvent-free | 80-90 | High |

This table presents typical conditions for the monoamination of dichloropyrimidines based on analogous reactions.

Research has shown that the monoamination of 4,6-dichloropyrimidine can proceed smoothly, often resulting in high yields of the corresponding 4-amino-6-chloropyrimidine derivative. The choice of solvent and base can influence the reaction rate and selectivity. For instance, the use of a non-polar solvent may favor the mono-substituted product.

Reductive Amination Pathways Utilizing Pyrimidine Precursors

Reductive amination offers an alternative route for the formation of C-N bonds. This two-step process, which can often be performed in a single pot, involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine.

In the context of synthesizing N,N-diethyl-6-iodopyrimidin-4-amine, a precursor pyrimidine bearing a suitable carbonyl group or its equivalent at the 4-position would be required. For example, a 4-formylpyrimidine or a 4-ketopyrimidine could react with diethylamine to form an iminium salt, which would then be reduced in situ by a reducing agent such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3).

Alkylation Reactions for the Formation of Tertiary Amine Functionalities

Alkylation reactions provide a direct method for the formation of tertiary amines. This approach would typically involve a pyrimidine precursor already possessing a primary or secondary amine at the 4-position, which is then alkylated with an ethyl halide.

For instance, 4-aminopyrimidine could theoretically be di-alkylated with ethyl iodide or ethyl bromide to yield N,N-diethylpyrimidin-4-amine. However, this direct alkylation of primary amines often leads to a mixture of mono-, di-, and even tri-alkylated products (quaternary ammonium (B1175870) salts), making it a challenging method for achieving selective di-alkylation.

A more controlled approach would be the alkylation of a pre-formed 4-(ethylamino)pyrimidine. This secondary amine could be selectively ethylated to the desired tertiary amine. The reaction is typically carried out in the presence of a base to scavenge the acid produced. Careful control of stoichiometry and reaction conditions is crucial to minimize over-alkylation.

Regioselective Iodination of Pyrimidine Systems

The introduction of an iodine atom at a specific position on the pyrimidine ring is a critical step that can significantly influence the molecule's biological activity and its potential for further chemical modification, for example, through cross-coupling reactions.

Direct Halogenation Protocols for Selective Iodine Incorporation at Position 6

Direct electrophilic halogenation of aromatic and heteroaromatic rings is a common synthetic transformation. However, the regioselectivity of this reaction on a substituted pyrimidine ring is highly dependent on the electronic nature and position of the existing substituents. The diethylamino group at the 4-position is an activating, ortho-, para-directing group. In the case of 4-(diethylamino)pyrimidine, the C5 position is electronically activated and is the most likely site for electrophilic attack.

Direct iodination at the C6 position of a 4-aminopyrimidine derivative is generally not favored due to the electronic directing effects of the amino group. Most literature on the direct halogenation of aminopyrimidines reports substitution at the C5 position. Reagents commonly used for iodination include molecular iodine (I2) in the presence of an oxidizing agent, or N-iodosuccinimide (NIS).

| Pyrimidine Derivative | Iodinating Agent | Position of Iodination |

| Various pyrimidines | I2 / AgNO3 | C5 |

| 2,4-Diamino-6-substituted pyrimidines | N-Iodosuccinimide | C5 |

This table highlights the general trend of C5-iodination in pyrimidine systems.

Indirect Iodination Approaches through Pre-functionalized Pyrimidines

Given the challenges associated with the direct regioselective iodination at the C6 position of a 4-(diethylamino)pyrimidine, indirect methods involving pre-functionalized pyrimidines are more plausible synthetic routes.

One such strategy involves starting with a pyrimidine ring that is already functionalized at the C6 position with a group that can be readily converted to an iodine atom. A common approach is to use a halogen-exchange reaction (Finkelstein reaction), where a chloro or bromo substituent at the C6 position is displaced by iodide.

A potential synthetic sequence could therefore be:

Monoamination of 4,6-dichloropyrimidine: Reaction with diethylamine to selectively displace the C4-chloro group, yielding N,N-diethyl-6-chloropyrimidin-4-amine.

Halogen Exchange: Treatment of the resulting 6-chloro derivative with an iodide source, such as sodium iodide, to afford the target this compound.

Another indirect approach involves the use of directed ortho-metalation. A directing group on the pyrimidine ring can facilitate the deprotonation of the adjacent C6 position by a strong base, such as lithium diisopropylamide (LDA). The resulting lithiated species can then be quenched with an electrophilic iodine source, like molecular iodine, to introduce the iodine atom at the desired position. While this method offers excellent regiocontrol, it requires careful selection of a suitable directing group that is compatible with the reaction conditions and can be easily removed if necessary. Research on the lithiation of a protected 4-chloropyrrolopyrimidine has demonstrated the feasibility of C6-lithiation followed by iodination. nih.gov

Convergent Synthesis of this compound

Convergent synthesis, a strategy that involves the separate synthesis of fragments of a target molecule followed by their assembly, offers an efficient approach to complex structures. While specific convergent syntheses targeting this compound are not extensively detailed in publicly available literature, the general principles can be applied. A hypothetical convergent approach would involve the synthesis of a pre-functionalized pyrimidine ring and a diethylamine-containing fragment, followed by a coupling reaction.

Sequential Functionalization Strategies

A more commonly inferred and practical approach for the synthesis of this compound is through sequential functionalization of a suitable pyrimidine precursor. This method involves the stepwise introduction of the diethylamino and iodo groups onto the pyrimidine ring.

A prevalent starting material for such a synthesis is 4,6-dichloropyrimidine. The distinct reactivity of the chlorine atoms at the C4 and C6 positions allows for selective substitution. The general strategy involves an initial nucleophilic aromatic substitution (SNAr) reaction with diethylamine, followed by a halogen exchange or direct iodination to install the iodine atom.

Step 1: Synthesis of the Precursor, N,N-diethyl-6-chloropyrimidin-4-amine

The first step is the reaction of 4,6-dichloropyrimidine with diethylamine. The C4 position of the pyrimidine ring is generally more susceptible to nucleophilic attack than the C6 position. This regioselectivity is a key aspect of the synthesis. The reaction is typically carried out in a suitable solvent, such as an alcohol or a polar aprotic solvent like DMF, and may be performed at elevated temperatures to ensure complete reaction.

| Reactants | Reagents/Solvents | Conditions | Product | Yield (%) |

| 4,6-Dichloropyrimidine, Diethylamine | Triethylamine, Propanol | 120-140 °C, Microwave | N,N-diethyl-6-chloropyrimidin-4-amine | Not specified |

This data is based on general procedures for similar reactions and may not represent optimized conditions for this specific transformation.

Step 2: Iodination of N,N-diethyl-6-chloropyrimidin-4-amine

Following the successful synthesis of the N,N-diethyl-6-chloropyrimidin-4-amine intermediate, the next crucial step is the introduction of the iodine atom at the C6 position. This can be achieved through various iodination methods. One potential method involves a halogen exchange reaction, where the chloro group is replaced by an iodo group. Another approach is direct iodination of the pyrimidine ring, although this may require activation of the substrate or the use of potent iodinating agents.

A classic method for the iodination of aminopyrimidines involves the use of mercuric acetate and elemental iodine. While effective, this method has environmental and safety concerns due to the use of mercury salts. More modern and environmentally benign methods are continuously being developed.

| Reactant | Iodinating Agent | Conditions | Product |

| N,N-diethyl-6-chloropyrimidin-4-amine | NaI, Acid | Finkelstein-type reaction | This compound |

| N,N-diethyl-6-chloropyrimidin-4-amine | I2, Oxidizing agent | Electrophilic iodination | This compound |

Development of One-Pot Synthetic Routes

One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and operational simplicity by combining multiple reaction steps in a single reaction vessel. While a specific one-pot synthesis for this compound has not been explicitly reported, the development of such a procedure is a logical extension of the sequential approach.

A potential one-pot strategy could involve the sequential addition of reagents to a solution of 4,6-dichloropyrimidine. First, diethylamine would be added to perform the initial amination. After completion of this step, an iodinating agent could be introduced directly into the reaction mixture to facilitate the subsequent halogen exchange or iodination, thus avoiding the isolation of the intermediate N,N-diethyl-6-chloropyrimidin-4-amine. The success of such a one-pot reaction would depend on the compatibility of the reagents and the careful control of reaction conditions to favor the desired transformations and minimize side reactions.

Advanced Purification and Isolation Techniques for this compound

The purification and isolation of this compound are critical to obtaining a product of high purity, which is essential for its intended applications. Given its structure as a halogenated aminopyrimidine, a combination of standard and advanced purification techniques would be employed.

Following the synthesis, the crude product would typically be subjected to an initial work-up procedure to remove inorganic salts and other bulk impurities. This often involves extraction with a suitable organic solvent and washing with aqueous solutions.

For further purification, column chromatography is a powerful and widely used technique. The choice of stationary phase (typically silica gel) and eluent system is crucial for achieving good separation of the target compound from any unreacted starting materials, by-products, or isomers. The polarity of the eluent would be optimized to ensure efficient elution of the product while retaining impurities on the column.

Crystallization is another key technique for obtaining highly pure this compound, assuming it is a solid at room temperature. The selection of an appropriate solvent or solvent system from which the compound can be crystallized with high recovery and purity is determined through solubility studies.

To confirm the purity and identity of the final product, various analytical techniques would be utilized, including:

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C): To elucidate the molecular structure and confirm the correct placement of the diethylamino and iodo groups.

Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Mechanistic Investigations of Reactions Involving N,n Diethyl 6 Iodopyrimidin 4 Amine

Mechanisms of Nucleophilic Aromatic Substitution on the Pyrimidine (B1678525) Ring

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of aromatic and heteroaromatic rings. nih.govnih.gov The reaction typically proceeds via an addition-elimination mechanism, where a nucleophile attacks the electron-deficient aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex. nih.gov Subsequent expulsion of a leaving group restores the aromaticity of the ring. The pyrimidine ring, being electron-deficient due to the presence of two nitrogen atoms, is generally activated towards SNAr reactions.

Role of the Iodine Leaving Group at Position 6

The nature of the leaving group is a critical factor in SNAr reactions. For halogen substituents, the typical reactivity order in activated aryl systems is F > Cl ≈ Br > I. nih.govrsc.org This is because the rate-determining step is usually the initial nucleophilic attack, which is facilitated by a more electronegative halogen that increases the electrophilicity of the carbon atom to which it is attached. dokumen.pub

Influence of the Diethylamino Group at Position 4 on SNAr Pathways

The diethylamino group at position 4 is a strong electron-donating group. This has a significant impact on the reactivity of the pyrimidine ring in SNAr reactions. Electron-donating groups generally deactivate the ring towards nucleophilic attack by increasing the electron density of the aromatic system. nih.gov This deactivating effect is most pronounced at the positions ortho and para to the substituent.

Comparison with Other Halogenated Pyrimidine SNAr Mechanisms

The mechanistic understanding of SNAr reactions on pyrimidines is often derived from studies on more common di- and tri-chloropyrimidines. For instance, in 2,4-dichloropyrimidine (B19661), nucleophilic attack generally occurs preferentially at the C-4 position. nih.gov However, the regioselectivity can be highly sensitive to the presence of other substituents on the ring. nih.gov

For example, an electron-donating group at the C-6 position of a 2,4-dichloropyrimidine can direct nucleophilic attack to the C-2 position. snnu.edu.cn This is attributed to the electronic influence of the substituent on the stability of the Meisenheimer intermediate. In the case of N,N-diethyl-6-iodopyrimidin-4-amine, there is only one halogen leaving group, so the focus is on the rate of the reaction rather than regioselectivity between two leaving groups.

The table below provides a qualitative comparison of the expected reactivity of different halogenated pyrimidines in SNAr reactions, highlighting the general trends.

| Halogenated Pyrimidine | Position of Halogen | Other Substituents | Expected Relative SNAr Reactivity | Key Influencing Factors |

|---|---|---|---|---|

| 2,4-Dichloropyrimidine | 2 and 4 | None | High (attack at C4) | Strong activation by two ring nitrogens. |

| 4-Chloro-6-methoxypyrimidine | 4 | 6-Methoxy (electron-donating) | Moderate | Deactivation by the methoxy (B1213986) group. |

| This compound | 6 | 4-Diethylamino (electron-donating) | Lower | Strong deactivation by the diethylamino group; weaker C-I bond. |

| 4-Chloro-5-nitropyrimidine | 4 | 5-Nitro (electron-withdrawing) | Very High | Strong activation by the nitro group. |

Catalytic Cycles in Palladium-Mediated Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. nih.govlibretexts.org For substrates like this compound, reactions such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination are of significant interest. The general catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation (for coupling reactions like Suzuki), and reductive elimination. libretexts.org

Oxidative Addition Step with 6-Iodopyrimidine Substrates

The first step in the catalytic cycle is the oxidative addition of the aryl halide to a low-valent palladium(0) complex. nih.govchemrxiv.org This step involves the insertion of the palladium into the carbon-iodine bond, leading to the formation of a square planar palladium(II) species. The reactivity of aryl halides in oxidative addition generally follows the order I > Br > Cl > F, which is opposite to the trend observed in SNAr reactions. nih.govchemrxiv.org This is because the oxidative addition is favored by a weaker carbon-halogen bond.

For this compound, the C-I bond is relatively weak, making it a good substrate for oxidative addition. The electron-rich nature of the pyrimidine ring, due to the diethylamino group, can also influence the rate of this step. Electron-rich aryl halides can sometimes exhibit slower rates of oxidative addition compared to electron-poor ones. nih.gov However, the high reactivity of the C-I bond is expected to be the dominant factor.

Computational studies on related heteroaryl halides have shown that the mechanism of oxidative addition can be complex, with possibilities of both concerted and nucleophilic displacement pathways at the palladium center. nih.govchemrxiv.orgchemrxiv.org

Transmetalation Processes Involving Organometallic Reagents

Following oxidative addition, the next key step in cross-coupling reactions like the Suzuki-Miyaura coupling is transmetalation. nih.govnih.gov In this step, the organic group from an organometallic reagent (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium(II) center, displacing the halide.

The mechanism of transmetalation is highly dependent on the reaction conditions, including the nature of the base, solvent, and ligands on the palladium. nih.govnih.gov For Suzuki couplings, it is generally accepted that the organoboron species is activated by a base to form a more nucleophilic boronate species, which then reacts with the arylpalladium(II) halide complex. nih.gov

For a substrate like this compound, the electron-donating diethylamino group increases the electron density on the pyrimidine ring. In the context of the arylpalladium(II) intermediate, this can influence the rate of transmetalation. Studies on related systems have shown that electron-donating groups on the aryl-palladium species can sometimes slow down the transmetalation step. nih.gov

The table below outlines the general steps in a Suzuki-Miyaura coupling involving a hypothetical 6-iodopyrimidine substrate.

| Step | Reactants | Intermediate/Product | Description |

|---|---|---|---|

| Oxidative Addition | 6-Iodopyrimidine, Pd(0)Ln | (Pyrimidinyl)Pd(II)(I)Ln | Insertion of palladium into the C-I bond. |

| Transmetalation | (Pyrimidinyl)Pd(II)(I)Ln, R-B(OR')2, Base | (Pyrimidinyl)Pd(II)(R)Ln | Transfer of the 'R' group from boron to palladium. |

| Reductive Elimination | (Pyrimidinyl)Pd(II)(R)Ln | 6-R-Pyrimidine, Pd(0)Ln | Formation of the new C-C bond and regeneration of the catalyst. |

Mechanistic Insights into Reactions of this compound Remain Largely Undocumented in Publicly Available Scientific Literature

Despite a thorough review of available scientific literature, detailed mechanistic investigations focusing specifically on the chemical compound this compound are not readily found in publicly accessible research. Consequently, a comprehensive analysis of its reaction mechanisms, including reductive elimination pathways for carbon-carbon and carbon-heteroatom bond formation, as well as other relevant mechanisms like C-H activation and radical processes, cannot be constructed based on existing dedicated studies.

The reactivity of related compounds, such as 4-amino-6-chloropyrimidines, has been explored in the context of electrochemical cross-coupling reactions with aryl halides. These studies propose a mechanism involving the reduction of a Ni(II) catalyst to Ni(0), followed by oxidative addition of the nickel into the carbon-halogen bond of the pyrimidine. However, direct extrapolation of these mechanisms to this compound without specific experimental evidence would be speculative.

General mechanistic principles of common cross-coupling reactions that could potentially involve this compound as a substrate are well-established. These include:

Suzuki-Miyaura Coupling: This reaction typically involves the oxidative addition of an aryl halide to a palladium(0) complex, followed by transmetalation with an organoboron compound and subsequent reductive elimination to form a new carbon-carbon bond. libretexts.org

Sonogashira Coupling: This process for forming carbon-carbon bonds between aryl halides and terminal alkynes is generally understood to proceed via a palladium-catalyzed cycle that includes oxidative addition, and a copper-cocatalyzed cycle that facilitates the formation of a key copper acetylide intermediate. wikipedia.orglibretexts.org

Buchwald-Hartwig Amination: The formation of carbon-nitrogen bonds through this method is believed to occur via a catalytic cycle involving oxidative addition of an aryl halide to a palladium(0) complex, association of the amine, deprotonation, and finally reductive elimination. wikipedia.orglibretexts.org

While these generalized mechanisms provide a framework for understanding potential transformations of this compound, the specific kinetics, intermediates, and potential side reactions for this particular substrate have not been a subject of detailed published research. The electronic and steric effects of the diethylamino and iodo substituents on the pyrimidine ring would undoubtedly influence the reaction pathways, but without dedicated studies, any discussion remains theoretical.

Similarly, information regarding C-H activation or radical-based reactions involving this compound is absent from the available literature. Although nickel-photoredox catalysis has been shown to facilitate the arylation of α-amino radicals, applying this to the specific context of this compound would require dedicated investigation. rsc.org

Due to the lack of specific research findings on the mechanistic investigations of reactions involving this compound, it is not possible to provide a detailed and scientifically accurate article on the requested topics of reductive elimination pathways and other relevant reaction mechanisms.

Advanced Spectroscopic Characterization Techniques in the Analysis of N,n Diethyl 6 Iodopyrimidin 4 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy stands as a powerful, non-destructive analytical tool that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing various NMR parameters, the precise structure of N,N-diethyl-6-iodopyrimidin-4-amine can be determined.

¹H NMR Spectral Analysis: Chemical Shifts, Coupling Constants, and Integrations for Pyrimidine (B1678525) and Diethylamine (B46881) Protons

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the pyrimidine ring and the diethylamine substituent. The integration of these signals, representing the relative number of protons, helps in their assignment.

The pyrimidine ring contains two protons. The proton at the 5-position (H-5) would likely appear as a singlet, while the proton at the 2-position (H-2) would also be a singlet, though their exact chemical shifts would be influenced by the electronic effects of the substituents. Generally, aromatic protons in pyrimidine systems appear in the range of 7.0-9.0 ppm. libretexts.orgmasterorganicchemistry.comacdlabs.comchemicalbook.com

The diethylamino group protons would present as a quartet and a triplet. The methylene (B1212753) protons (-CH2-) adjacent to the nitrogen atom are expected to appear as a quartet due to coupling with the neighboring methyl protons. This quartet would likely be found in the region of 3.0-4.0 ppm. The methyl protons (-CH3) of the ethyl groups would appear as a triplet, typically in the more upfield region of 1.0-1.5 ppm. chemistrysteps.com

A hypothetical ¹H NMR data table is presented below based on typical chemical shift values for similar structures.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) | Expected Integration |

| Pyrimidine H-2 | 8.0 - 8.5 | Singlet (s) | N/A | 1H |

| Pyrimidine H-5 | 6.5 - 7.0 | Singlet (s) | N/A | 1H |

| Diethylamine -CH2- | 3.4 - 3.8 | Quartet (q) | ~7.0 | 4H |

| Diethylamine -CH3 | 1.1 - 1.4 | Triplet (t) | ~7.0 | 6H |

¹³C NMR Spectroscopy: Resonances of the Pyrimidine Ring and Diethylamine Carbons, and Coupling Patterns with Iodine

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct resonance.

The pyrimidine ring carbons are expected to resonate in the aromatic region of the spectrum, typically between 100 and 170 ppm. oregonstate.eduudel.edu The carbon atom bonded to the iodine (C-6) will experience a significant upfield shift due to the heavy atom effect of iodine. Its resonance is anticipated to be in the lower end of the aromatic region. The C-4 carbon, attached to the diethylamino group, and the C-2 carbon will also have characteristic shifts influenced by the nitrogen and iodine substituents.

The carbons of the diethylamino group will appear in the aliphatic region of the spectrum. The methylene carbons (-CH2-) are expected around 40-50 ppm, while the methyl carbons (-CH3) will be further upfield, typically between 10-20 ppm. oregonstate.eduudel.edu

Due to the low natural abundance of ¹³C, direct coupling between adjacent carbons is not typically observed. While iodine has a nuclear spin, its quadrupole moment often leads to broad signals for the directly attached carbon, and distinct coupling patterns are not always resolved in standard ¹³C NMR.

A hypothetical ¹³C NMR data table is provided below based on general principles and data from related compounds.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Pyrimidine C-2 | 155 - 160 |

| Pyrimidine C-4 | 160 - 165 |

| Pyrimidine C-5 | 105 - 115 |

| Pyrimidine C-6 | 80 - 90 |

| Diethylamine -CH2- | 40 - 45 |

| Diethylamine -CH3 | 12 - 15 |

2D NMR Correlational Studies (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, a cross-peak would be expected between the methylene quartet and the methyl triplet of the diethylamino group, confirming their connectivity within the ethyl fragments. No cross-peaks would be expected for the singlet pyrimidine protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. nih.govorganicchemistrydata.orgnih.gov It would show correlations between the pyrimidine H-2 and C-2, H-5 and C-5, the diethylamino -CH2- protons and their corresponding carbons, and the diethylamino -CH3- protons and their carbons. This is a highly sensitive technique for confirming direct C-H attachments. chemistrysteps.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, which can help in determining stereochemistry and conformation. In this case, NOESY could show through-space interactions between the protons of the diethylamino group and the H-5 proton of the pyrimidine ring, providing information about the orientation of the diethylamino substituent relative to the ring.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and structural features of a molecule by analyzing its fragmentation pattern upon ionization.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry is essential for determining the exact mass of the molecular ion. This allows for the calculation of the elemental composition of this compound, providing strong evidence for its chemical formula (C8H12IN3). The calculated exact mass of this compound is approximately 277.0125 g/mol . HRMS can confirm this value with high accuracy, typically to within a few parts per million (ppm).

Ionization Techniques (e.g., Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI))

Soft ionization techniques like Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are well-suited for the analysis of this compound as they typically produce an intact protonated molecule [M+H]⁺, allowing for clear determination of the molecular weight. libretexts.org

Electrospray Ionization (ESI): This technique is particularly useful for polar molecules containing basic sites, such as the nitrogen atoms in the pyrimidine ring and the diethylamino group. In positive ion mode, ESI would readily generate the [M+H]⁺ ion. Tandem mass spectrometry (MS/MS) of this precursor ion would induce fragmentation, providing structural information. A plausible fragmentation pathway could involve the loss of the iodine atom or cleavage of the diethylamino group.

Atmospheric Pressure Chemical Ionization (APCI): APCI is suitable for less polar and thermally stable compounds. nist.gov It involves ionization in the gas phase and can also produce the [M+H]⁺ ion. The fragmentation patterns observed with APCI can sometimes differ from ESI, providing complementary structural information.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The resulting spectrum is a unique fingerprint of the molecule, with specific absorption bands corresponding to the vibrational frequencies of its bonds. For this compound, the IR spectrum provides critical information about its constituent functional groups, including the pyrimidine ring, the diethylamino group, and the carbon-iodine bond.

The vibrational modes of the pyrimidine ring are complex and typically appear in the fingerprint region of the IR spectrum (below 1500 cm⁻¹). However, certain characteristic stretching and bending vibrations can be identified. The C=N and C=C stretching vibrations within the pyrimidine ring are expected to produce a series of bands in the 1600-1400 cm⁻¹ region. The presence of the electron-donating diethylamino group and the electron-withdrawing iodine atom influences the electron distribution within the ring, which in turn affects the precise frequencies of these vibrations.

The diethylamino group introduces characteristic C-H and C-N stretching and bending vibrations. The asymmetric and symmetric stretching vibrations of the C-H bonds in the ethyl groups are anticipated in the 2975-2850 cm⁻¹ range. The C-N stretching vibration of the tertiary amine is typically observed in the 1250-1020 cm⁻¹ region.

A key feature in the IR spectrum of this compound is the C-I stretching vibration. This bond is relatively weak and involves a heavy atom, so its stretching frequency is expected to appear at the lower end of the spectrum, typically in the range of 600-500 cm⁻¹. libretexts.org The identification of this band is a direct confirmation of the iodination of the pyrimidine ring.

A complete vibrational assignment can be achieved through a combination of experimental data and theoretical calculations, such as those based on Density Functional Theory (DFT). nih.gov These calculations can help to distinguish between the various vibrational modes of the molecule, including the in-plane and out-of-plane bending vibrations of the pyrimidine ring and the various modes of the diethylamino substituent.

Table 1: Predicted Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group |

| 2975-2950 | Medium-Strong | Asymmetric C-H Stretch | -CH₃, -CH₂- |

| 2875-2860 | Medium | Symmetric C-H Stretch | -CH₃, -CH₂- |

| 1600-1550 | Medium-Strong | C=C and C=N Stretching | Pyrimidine Ring |

| 1480-1440 | Medium | C-H Bending | -CH₂-, -CH₃ |

| 1380-1365 | Medium | C-H Bending | -CH₃ |

| 1250-1180 | Medium-Strong | C-N Stretching | Diethylamino Group |

| 1150-1000 | Medium | Ring Vibrations | Pyrimidine Ring |

| 600-500 | Medium-Weak | C-I Stretching | Iodo-pyrimidine |

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

Based on the analysis of similar aminopyrimidine structures, it is anticipated that the pyrimidine ring will be essentially planar. researchgate.nettandfonline.com The diethylamino group, however, may exhibit some degree of conformational flexibility, with the ethyl chains adopting specific orientations to minimize steric hindrance. The nitrogen atom of the amino group is expected to be slightly pyramidalized. nih.gov

The crystal packing of this compound will be governed by a combination of intermolecular interactions. While the molecule lacks strong hydrogen bond donors, weak C-H···N and C-H···π interactions are likely to play a significant role in stabilizing the crystal lattice. researchgate.net The presence of the large iodine atom may also lead to halogen bonding (C-I···N or C-I···π interactions), which is an increasingly recognized and important non-covalent interaction in crystal engineering. The packing arrangement will likely aim to maximize these stabilizing interactions, leading to a well-ordered three-dimensional network.

A detailed crystallographic analysis would provide precise unit cell dimensions, the space group, and the coordinates of all atoms in the asymmetric unit. This information is crucial for understanding the supramolecular chemistry of the compound and how the molecules self-assemble in the solid state.

Table 2: Predicted Crystallographic Parameters for this compound (based on analogous structures)

| Parameter | Predicted Value/System |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pca2₁ |

| a (Å) | 8-12 |

| b (Å) | 10-15 |

| c (Å) | 12-18 |

| α (°) | 90 |

| β (°) | 90-110 |

| γ (°) | 90 |

| Z (molecules/unit cell) | 4 or 8 |

| Key Intermolecular Interactions | C-H···N, C-H···π, Halogen Bonding |

Synthetic Utility and Derivatization Pathways of N,n Diethyl 6 Iodopyrimidin 4 Amine

Palladium-Catalyzed Cross-Coupling Reactions at the C6-Iodine Position

The iodine atom at the C6 position of N,N-diethyl-6-iodopyrimidin-4-amine serves as an excellent leaving group in a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental for the formation of new carbon-carbon and carbon-nitrogen bonds, enabling the introduction of diverse functional groups onto the pyrimidine (B1678525) core.

Suzuki-Miyaura Coupling with Organoboronic Acids/Esters

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between the pyrimidine ring and various aryl or vinyl groups. organic-chemistry.org This reaction typically involves the coupling of the 6-iodopyrimidine with an organoboronic acid or ester in the presence of a palladium catalyst and a base. organic-chemistry.org The reactivity of iodo-derivatives in Suzuki couplings is generally high, allowing for efficient bond formation. For related 6-halopyrimidines, catalysts like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] with a base such as cesium carbonate have been used effectively. researchgate.net The reaction is tolerant of a wide range of functional groups on the boronic acid partner, making it a highly versatile tool for creating libraries of substituted pyrimidines. organic-chemistry.orgsnnu.edu.cn

Table 1: Representative Suzuki-Miyaura Coupling Reactions

| Entry | Organoboronic Acid/Ester | Catalyst | Base | Solvent | Product |

|---|---|---|---|---|---|

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane | N,N-diethyl-6-phenylpyrimidin-4-amine |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Toluene/Water | N,N-diethyl-6-(4-methoxyphenyl)pyrimidin-4-amine |

Sonogashira Coupling with Terminal Alkynes

The Sonogashira coupling enables the introduction of alkyne moieties at the C6 position, leading to the formation of 6-alkynylpyrimidine derivatives. wikipedia.org This reaction involves a palladium catalyst, often in conjunction with a copper(I) co-catalyst, and an amine base. wikipedia.orgorganic-chemistry.org The coupling of terminal alkynes with aryl or vinyl halides is a well-established method for constructing C(sp²)-C(sp) bonds. wikipedia.org For pyrimidine derivatives, this reaction provides access to compounds with potential applications as cytostatic agents. researchgate.net Copper-free Sonogashira conditions have also been developed, which can be advantageous for certain substrates. libretexts.org

Table 2: Representative Sonogashira Coupling Reactions

| Entry | Terminal Alkyne | Catalyst System | Base | Solvent | Product |

|---|---|---|---|---|---|

| 1 | Phenylacetylene | Pd(PPh₃)₄ / CuI | Triethylamine (B128534) | THF | N,N-diethyl-6-(phenylethynyl)pyrimidin-4-amine |

| 2 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ / CuI | Diisopropylamine | DMF | N,N-diethyl-6-((trimethylsilyl)ethynyl)pyrimidin-4-amine |

Heck Reactions with Alkenes

The Heck reaction, or Mizoroki-Heck reaction, facilitates the formation of a carbon-carbon bond between the 6-iodopyrimidine and an alkene, resulting in a substituted alkene product. wikipedia.org This palladium-catalyzed reaction typically requires a base to neutralize the hydrogen halide formed during the catalytic cycle. wikipedia.orgbyjus.com The reaction is known for its stereoselectivity, often favoring the formation of the trans-alkene. organic-chemistry.org While the Heck reaction is a powerful tool, its application with electron-rich heterocyclic halides can sometimes be challenging, but the high reactivity of the C-I bond in the substrate is advantageous.

Table 3: Representative Heck Reactions

| Entry | Alkene | Catalyst | Base | Solvent | Product |

|---|---|---|---|---|---|

| 1 | Styrene | Pd(OAc)₂ | Triethylamine | DMF | (E)-N,N-diethyl-6-(2-phenylvinyl)pyrimidin-4-amine |

| 2 | Ethyl acrylate | Pd(PPh₃)₄ | K₂CO₃ | Acetonitrile | (E)-ethyl 3-(4-(diethylamino)pyrimidin-6-yl)acrylate |

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, allowing for the introduction of a wide variety of amine functionalities at the C6 position. wikipedia.orglibretexts.org This reaction has become a cornerstone of modern synthetic chemistry due to its broad substrate scope and functional group tolerance. wikipedia.orgorganic-chemistry.org The choice of palladium precursor, ligand, and base is crucial for achieving high yields and can be tailored to the specific amine coupling partner. libretexts.orgrsc.org This methodology provides a direct route to 6-aminopyrimidine derivatives, which are prevalent in medicinal chemistry.

Table 4: Representative Buchwald-Hartwig Amination Reactions

| Entry | Amine | Catalyst/Ligand | Base | Solvent | Product |

|---|---|---|---|---|---|

| 1 | Morpholine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 4-((4-(diethylamino)pyrimidin-6-yl)morpholine |

| 2 | Aniline | Pd(OAc)₂ / RuPhos | K₃PO₄ | 1,4-Dioxane | N⁴,N⁴-diethyl-N⁶-phenylpyrimidine-4,6-diamine |

Negishi and Stille Coupling Applications

The Negishi and Stille coupling reactions offer alternative strategies for C-C bond formation at the C6 position. The Negishi coupling utilizes organozinc reagents, which are coupled with the iodo-pyrimidine in the presence of a palladium or nickel catalyst. wikipedia.orgorganic-chemistry.org This reaction is known for its high functional group tolerance and the ability to couple sp³, sp², and sp hybridized carbon atoms. wikipedia.org

The Stille coupling employs organostannane reagents and a palladium catalyst. organic-chemistry.org A key advantage of Stille coupling is the stability of organostannanes to air and moisture, though the toxicity of tin compounds is a drawback. organic-chemistry.org Both reactions are valuable tools for constructing complex molecular frameworks.

Table 5: Representative Negishi and Stille Coupling Reactions

| Reaction Type | Coupling Partner | Catalyst | Solvent | Product |

|---|---|---|---|---|

| Negishi | Phenylzinc chloride | Pd(PPh₃)₄ | THF | N,N-diethyl-6-phenylpyrimidin-4-amine |

| Stille | Tributyl(vinyl)stannane | PdCl₂(PPh₃)₂ | Toluene | N,N-diethyl-6-vinylpyrimidin-4-amine |

| Negishi | Ethyl(iodo)zinc | Ni(acac)₂ | DMF | N,N-diethyl-6-ethylpyrimidin-4-amine |

Functional Group Transformations on the Diethylamine (B46881) Moiety

The N,N-diethylamino group at the C4 position can also undergo chemical transformations, although these are generally less common than reactions at the C6-iodo position. One notable transformation is N-dealkylation , which involves the removal of one or both ethyl groups. nih.gov This can be achieved through various chemical methods, often involving reagents like chloroformates followed by hydrolysis, or through catalytic approaches. nih.govmdpi.com Such transformations can be useful for creating secondary or primary amines on the pyrimidine ring, which can then be used for further functionalization. semanticscholar.orgrug.nl For instance, metabolic studies on related compounds have shown that N-dealkylation is a possible biotransformation pathway. nih.gov

Table 6: Potential Functional Group Transformations of the Diethylamine Moiety

| Transformation | Reagents/Conditions | Product |

|---|---|---|

| N-Deethylation | 1. α-Chloroethyl chloroformate, Proton Sponge2. Methanol, heat | N-ethylpyrimidin-4-amine derivative |

Acylation and Alkylation Reactions of the Tertiary Amine Nitrogen

The exocyclic N,N-diethylamino group of the title compound, while being a tertiary amine, retains a degree of nucleophilicity. This allows it to participate in specific acylation and alkylation reactions, leading to the formation of quaternary ammonium (B1175870) species.

Acylation: The nitrogen atom of the diethylamino group can attack acylating agents, such as acid anhydrides or acid chlorides. This reactivity is analogous to that of 4-(dimethylamino)pyridine (DMAP), which is a highly effective acylation catalyst. The catalytic cycle of DMAP involves the formation of a reactive N-acylpyridinium intermediate. acs.orgnih.gov Similarly, the acylation of this compound would proceed through an N-acyl-N,N-diethylpyrimidinium-4-ammonium salt. While tertiary amines are generally considered poor substrates for direct acylation, the electronic properties of the pyrimidine ring can facilitate this reaction. This transformation is particularly relevant in the context of activating carboxylic acids.

Alkylation: As a tertiary amine, the diethylamino group readily undergoes alkylation with alkyl halides (e.g., methyl iodide, ethyl bromide) to form the corresponding quaternary ammonium salt. nih.govdtic.mil This reaction converts the neutral amine into a permanently charged cationic group, significantly altering the electronic properties and solubility of the molecule. The formation of these quaternary salts is typically a high-yielding and straightforward process, often carried out by heating the amine with an excess of the alkylating agent. dtic.mil These salts themselves can be useful as ionic liquids or as intermediates for further transformations. nih.gov

| Reaction Type | Reagent | Product Type | Significance |

|---|---|---|---|

| Acylation | Acetic Anhydride | N-Acetyl-4-(diethylamino)-6-iodopyrimidinium salt | Formation of a reactive acyl-ammonium intermediate. |

| Alkylation | Methyl Iodide | 4-(Diethyl(methyl)ammonio)-6-iodopyrimidine iodide | Formation of a stable quaternary ammonium salt. |

N-Oxidation Pathways and Subsequent Rearrangements

The pyrimidine ring contains two nitrogen atoms (N1 and N3) that are susceptible to oxidation, leading to the formation of N-oxides. For 2,4-diamino-6-substituted pyrimidines, metabolic studies have shown that N-oxidation occurs selectively at the N3 position. nih.gov Given the structural similarity, this compound is expected to undergo oxidation with reagents like hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA) to yield N,N-diethyl-6-iodo-3-oxido-pyrimidin-4-amin-1-ium. The formation of di-N-oxides is also possible, though less common. researchgate.net

The introduction of the N-oxide functionality significantly modifies the reactivity of the pyrimidine ring and opens pathways for subsequent rearrangements. rsc.orgrsc.org One of the most notable reactions of heterocyclic N-oxides is the Boekelheide rearrangement. fu-berlin.denih.gov This reaction typically involves the treatment of an N-oxide having an adjacent methyl group with acetic anhydride, leading to a rearrangement that functionalizes the methyl group. While the title compound lacks the required methyl group for a classic Boekelheide rearrangement, related pyrimidine N-oxides are known to undergo other photochemical or thermal rearrangements, often involving intermediates like oxaziridines, which can lead to ring contraction or the formation of isomerized products. wur.nl The excited singlet state of pyrimidine N-oxides generally leads to isomerizations and rearrangements. wur.nl

Transformations Involving the Pyrimidine Core

The pyrimidine ring in this compound is an electron-deficient heterocycle, which dictates its reactivity. Key transformations include metalation directed by the amino substituent and modifications at the unsubstituted C2 position.

Directed Ortho-Metalation Strategies

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.org The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at an adjacent position. baranlab.orgorganic-chemistry.org Tertiary amine groups are known to be effective DMGs. wikipedia.orguwindsor.ca

In the case of this compound, the N,N-diethylamino group at C4 can direct lithiation to the adjacent C5 position. This reaction is typically carried out using a strong lithium base, such as n-butyllithium or sec-butyllithium, at low temperatures. harvard.edu The resulting C5-lithiated intermediate is a potent nucleophile that can be trapped with a wide variety of electrophiles (e.g., aldehydes, ketones, carbon dioxide, silyl (B83357) halides), allowing for the introduction of new substituents at this position.

However, a significant competing reaction is lithium-halogen exchange at the C6 position bearing the iodo substituent. This exchange is often very fast with aryl iodides. Therefore, the reaction conditions, particularly the choice of base and temperature, must be carefully controlled to favor the desired deprotonation at C5 over the lithium-iodine exchange at C6. uwindsor.ca In some cases, specialized lithium amide bases can be used to favor deprotonation over halogen exchange. harvard.edu

Modifications at Unsubstituted Positions of the Pyrimidine Ring

The only unsubstituted carbon position on the pyrimidine core of the title compound is C2. The pyrimidine ring is inherently electron-deficient, making it susceptible to nucleophilic attack. While nucleophilic aromatic substitution (SNAr) typically occurs most readily at positions bearing a leaving group (like C4 and C6), direct functionalization of C-H bonds is also possible under certain conditions.

The C2 position is flanked by two electronegative nitrogen atoms, which lowers its electron density. This makes it a potential site for attack by very strong nucleophiles. The stability of the intermediate Meisenheimer complex is key to the success of such reactions. stackexchange.com For many pyrimidines, the order of reactivity for SNAr is C4 > C2. stackexchange.com However, the presence of an electron-donating group, such as the diethylamino group at C4, can modulate the electronic landscape of the ring, potentially increasing the relative reactivity of the C2 position towards certain nucleophiles. wuxiapptec.com While less facile than reactions at the C6-iodo position, direct nucleophilic substitution or oxidative amination at the C2 position represents a potential pathway for further derivatization.

Strategic Use as a Building Block in Complex Chemical Synthesis

The presence of the iodine atom at the C6 position makes this compound an excellent building block for palladium-catalyzed cross-coupling reactions. These reactions provide a powerful platform for constructing more complex molecular architectures, including fused heterocyclic systems.

Construction of Fused Heterocyclic Systems (e.g., Pyrido[2,3-d]pyrimidines)

Pyrido[2,3-d]pyrimidines are a class of fused heterocycles of significant interest in medicinal chemistry due to their wide range of biological activities. This compound is an ideal precursor for the synthesis of these systems. The general strategy involves a palladium-catalyzed cross-coupling reaction to install a functionalized side chain at the C6 position, which then undergoes an intramolecular cyclization to form the fused pyridine (B92270) ring.

Key cross-coupling reactions applicable to this substrate include:

Sonogashira Coupling: The reaction of the C6-iodo group with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, introduces an alkynyl substituent. wikipedia.orgorganic-chemistry.org For example, coupling with an appropriately substituted propargyl alcohol or amine can be followed by an intramolecular cyclization to construct the pyridone or aminopyridine ring of the pyrido[2,3-d]pyrimidine (B1209978) system. This approach has been demonstrated with the closely related 2,4-diamino-6-iodopyrimidine (B2689892). researchgate.net

Suzuki Coupling: This reaction couples the iodo-pyrimidine with an organoboron reagent (e.g., a vinylboronic acid or ester). nih.gov The resulting C6-vinylpyrimidine can then undergo various cyclization reactions, such as an intramolecular hetero-Diels-Alder reaction or an aza-electrocyclization, to form the fused ring.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction can be used to couple the C6-iodo position with an amine. wikipedia.orglibretexts.orgrug.nl If a suitably functionalized amine, such as an amino-acrylate derivative, is used, a subsequent intramolecular cyclization (e.g., a Michael addition followed by condensation) can lead to the formation of the pyrido[2,3-d]pyrimidine core. nih.gov

| Reaction Name | Coupling Partner | Key Intermediate | Fused System |

|---|---|---|---|

| Sonogashira Coupling | Terminal Alkyne | 6-Alkynylpyrimidine | Pyrido[2,3-d]pyrimidine |

| Suzuki Coupling | Vinylboronic Acid | 6-Vinylpyrimidine | Pyrido[2,3-d]pyrimidine |

| Buchwald-Hartwig Amination | Primary Amine | 6-Aminopyrimidine | Pyrido[2,3-d]pyrimidine |

Assembly of Poly-substituted Pyrimidine Architectures

The strategic functionalization of the pyrimidine core is a cornerstone of medicinal chemistry and materials science, enabling the synthesis of complex molecules with tailored properties. The compound this compound serves as a versatile scaffold for the construction of diverse, poly-substituted pyrimidine architectures. The presence of the iodine atom at the C6-position provides a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents. This section details the synthetic pathways for derivatization at this position.

The primary routes for elaborating the this compound core involve well-established palladium-catalyzed cross-coupling reactions. These methods are renowned for their functional group tolerance and reliability in forming new carbon-carbon and carbon-nitrogen bonds. The key transformations include the Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig reactions, each offering a unique avenue for diversification of the pyrimidine structure.

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds by coupling the iodo-pyrimidine with various organoboron reagents, such as boronic acids or their esters. researchgate.netresearchgate.net This allows for the introduction of aryl, heteroaryl, or vinyl groups at the C6-position. The general reaction conditions typically involve a palladium catalyst, such as Pd(PPh₃)₄ or a combination of a palladium source like Pd(OAc)₂ and a phosphine (B1218219) ligand, along with a base (e.g., K₂CO₃, Cs₂CO₃) in a suitable solvent system like dioxane/water or DMF. The reaction proceeds with excellent site-selectivity, even with more complex substrates. researchgate.net The electron-deficient nature of the pyrimidine ring can facilitate this type of coupling. researchgate.net

Sonogashira Coupling: To introduce alkynyl functionalities, the Sonogashira coupling is employed. This reaction couples the iodo-pyrimidine with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org The reaction is typically carried out under mild, basic conditions, often using an amine as both the base and part of the solvent system. wikipedia.org Copper-free variations of the Sonogashira reaction have also been developed and are effective. nih.gov This methodology has been successfully applied to related 2,4-diamino-6-iodopyrimidine systems, demonstrating its utility for creating alkynyl-substituted pyrimidines which can serve as precursors for more complex heterocyclic systems. researchgate.net A tandem Heck-Sonogashira reaction has been reported for a related 6-amino-5-iodo-2-methyl pyrimidin-4-ol derivative, highlighting the potential for more complex transformations. acs.org

Heck Reaction: The Heck reaction provides a means to introduce alkenyl substituents by coupling the iodo-pyrimidine with an alkene. wikipedia.orgorganic-chemistry.org This palladium-catalyzed reaction typically requires a base, such as triethylamine or potassium carbonate, and is often carried out at elevated temperatures. wikipedia.org The reaction of iodopyrimidines with olefins, catalyzed by palladium acetate, has been shown to be an effective method for synthesizing pyrimidines with olefinic substituents. clockss.org The regioselectivity of the addition to the alkene is a key consideration in this reaction.

Buchwald-Hartwig Amination: For the introduction of new nitrogen-based substituents, the Buchwald-Hartwig amination is the method of choice. This palladium-catalyzed reaction couples the iodo-pyrimidine with a primary or secondary amine, enabling the formation of a new C-N bond at the C6-position. researchgate.netnih.gov The reaction requires a palladium catalyst, a suitable phosphine ligand (e.g., BINAP, Xantphos), and a base (e.g., NaOt-Bu, K₃PO₄). This approach has been successfully used in the synthesis of various N-aryl-pyrimidin-2-amine derivatives and complex pyrido[2,3-d]pyrimidines, showcasing its broad applicability for creating diverse amino-substituted heterocyclic systems. nih.gov

The following table summarizes the typical conditions for these key derivatization reactions based on studies of similar pyrimidine systems.

| Reaction Type | Coupling Partner | Catalyst System | Base | Solvent | Typical Product | Reference |

| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acid | Pd(PPh₃)₄ or Pd(OAc)₂/Ligand | K₂CO₃, Cs₂CO₃ | Dioxane/H₂O, DMF | 6-Aryl/Heteroaryl-N,N-diethylpyrimidin-4-amine | researchgate.netresearchgate.net |

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂/CuI | Et₃N, Piperidine | THF, DMF | 6-Alkynyl-N,N-diethylpyrimidin-4-amine | wikipedia.orgresearchgate.net |

| Heck | Alkene | Pd(OAc)₂ | Et₃N, K₂CO₃ | DMF, Acetonitrile | 6-Alkenyl-N,N-diethylpyrimidin-4-amine | wikipedia.orgclockss.org |

| Buchwald-Hartwig | Primary/Secondary Amine | Pd(OAc)₂/Ligand (e.g., BINAP) | NaOt-Bu, K₃PO₄ | Toluene, Dioxane | 6-(Amino)-N,N-diethylpyrimidin-4-amine | researchgate.netnih.gov |

These derivatization pathways underscore the value of this compound as a versatile building block for the synthesis of a vast array of poly-substituted pyrimidines. The ability to introduce diverse functionalities at the C6-position through robust and well-understood catalytic methods opens up extensive possibilities for creating novel compounds with potential applications in various scientific fields.

Theoretical and Computational Studies on N,n Diethyl 6 Iodopyrimidin 4 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to provide detailed information about electron distribution and energy.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is a workhorse of modern computational chemistry for its balance of accuracy and computational cost.

A DFT study on N,N-diethyl-6-iodopyrimidin-4-amine would begin with geometry optimization. This process determines the lowest energy arrangement of the atoms in three-dimensional space, corresponding to the molecule's most stable structure. Key parameters obtained from this optimization would include bond lengths, bond angles, and dihedral angles.

For instance, one would expect the pyrimidine (B1678525) ring to be nearly planar, though slight puckering can occur. The orientation of the diethylamino group relative to the ring would be a key conformational feature. The carbon-iodine bond length would also be a critical parameter, influencing the molecule's reactivity.

Energetic properties such as the total electronic energy, enthalpy, and Gibbs free energy of the optimized structure would also be calculated. These values are crucial for determining the molecule's stability and for calculating the thermodynamics of potential reactions.

Table 1: Hypothetical DFT-Calculated Geometrical Parameters for this compound

| Parameter | Predicted Value | Description |

| C4-N (diethylamino) bond length | ~1.36 Å | The bond connecting the diethylamino group to the pyrimidine ring. |

| C6-I bond length | ~2.10 Å | The bond between the pyrimidine ring and the iodine atom. |

| N1-C2-N3 bond angle | ~128° | An internal angle of the pyrimidine ring. |

| C4-N-C(ethyl) bond angle | ~120° | The angle within the diethylamino substituent. |

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest and are often referred to as the frontier orbitals.

The energy and spatial distribution of the HOMO are related to the molecule's ability to donate electrons, making it a nucleophile. Conversely, the LUMO's energy and distribution indicate the molecule's ability to accept electrons, acting as an electrophile. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity.

For this compound, one would anticipate the HOMO to be localized primarily on the electron-rich pyrimidine ring and the nitrogen atom of the diethylamino group, due to the presence of lone pairs. The LUMO would likely have significant contributions from the carbon atoms of the pyrimidine ring, particularly the C6 atom bonded to the electronegative iodine, making it susceptible to nucleophilic attack.

Table 2: Predicted Frontier Orbital Properties for this compound

| Orbital | Predicted Energy (eV) | Likely Localization | Implied Reactivity |

| HOMO | -6.5 | Diethylamino group, Pyrimidine N atoms | Nucleophilic character at N4 and ring nitrogens. |

| LUMO | -1.2 | C6-I bond, Pyrimidine ring carbons | Electrophilic character at C6. |

| HOMO-LUMO Gap | 5.3 | - | Indicator of chemical stability. |

Computational Modeling of Reaction Pathways and Transition States

Computational chemistry can be used to map out the entire energy landscape of a chemical reaction, providing a detailed understanding of the mechanism.

By analyzing the calculated electronic properties, such as the distribution of electron density and the shapes of the frontier orbitals, predictions can be made about how this compound will react.

Electrophilic Attack: The sites most susceptible to attack by an electrophile would be the nitrogen atoms of the pyrimidine ring and the exocyclic amino group, which are regions of high electron density (negative electrostatic potential).

Nucleophilic Attack: The most likely site for nucleophilic attack is the C6 position, bonded to the iodine atom. Iodine is a good leaving group, and the carbon atom at this position would be electron-deficient. This is a common reactivity pattern for halopyrimidines.

Regioselectivity, the preference for reaction at one site over another, can be quantified by comparing the activation energies for attack at different positions.

To study a specific reaction, such as the displacement of the iodine atom by a nucleophile (a Suzuki or Buchwald-Hartwig coupling, for example), computational chemists would model the entire reaction pathway. This involves identifying the structures of the reactants, any intermediates, the transition state, and the products.

The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed. The height of this barrier, known as the activation energy, determines the reaction rate. A lower activation energy corresponds to a faster reaction. By calculating these energetic profiles, one can predict the feasibility and kinetics of key transformations.

Conformational Analysis and Molecular Dynamics Simulations

Molecules are not static entities; they are in constant motion, vibrating, rotating, and changing their conformation.

Conformational analysis of this compound would focus on the rotation around the C4-N bond of the diethylamino group and the C-C bonds within the ethyl chains. Different rotational isomers (conformers) will have different energies, and identifying the lowest energy conformers is important as they will be the most populated at equilibrium.

Molecular Dynamics (MD) simulations could provide a more dynamic picture of the molecule's behavior over time. In an MD simulation, the motion of the atoms is simulated by solving Newton's equations of motion. This allows for the exploration of the conformational landscape and can reveal how the molecule's shape fluctuates in solution. For a molecule like this compound, MD could be used to study how the flexible diethylamino group moves and how this motion might influence its interaction with other molecules or its reactivity.

Prediction of Spectroscopic Properties and Validation with Experimental Data

As of the latest available data, specific theoretical and experimental studies detailing the spectroscopic properties of this compound are not present in the public domain. While extensive research exists on the spectroscopic characterization of the broader pyrimidine class of compounds, dedicated analysis of this particular substituted pyrimidine is not yet available.

Computational chemistry offers a powerful avenue for predicting the spectroscopic characteristics of novel compounds. Techniques such as Density Functional Theory (DFT) and time-dependent DFT are commonly employed to calculate spectroscopic parameters, including Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) absorption spectra. These theoretical predictions, when validated against experimental data, provide a comprehensive understanding of the molecular structure and electronic properties.

For related pyrimidine derivatives, studies have demonstrated a strong correlation between theoretically predicted and experimentally observed spectroscopic data. For instance, research on various substituted pyrimidines has successfully utilized computational methods to assign complex NMR and IR spectra, aiding in their structural elucidation. These studies often involve optimizing the molecular geometry of the compound in silico and then calculating the desired spectroscopic properties. The accuracy of these predictions is highly dependent on the level of theory and basis set employed in the calculations.

In a typical workflow, the predicted spectra for a compound like this compound would be generated and presented in data tables. These tables would list the key predicted values, such as the chemical shifts (in ppm) for ¹H and ¹³C NMR, the vibrational frequencies (in cm⁻¹) for the main functional groups in IR spectroscopy, and the maximum absorption wavelengths (λ_max) in UV-Vis spectroscopy.

Subsequently, these theoretical findings would be compared with experimental data obtained from synthesized and purified samples of the compound. The validation process involves overlaying the predicted spectra with the experimental spectra to assess the degree of agreement. Any discrepancies between the theoretical and experimental data can provide valuable insights into intermolecular interactions, solvent effects, or conformational dynamics that were not fully accounted for in the computational model.

Given the absence of specific studies on this compound, the following tables are presented as illustrative examples of how such data would be structured, based on general knowledge of spectroscopic data for similar pyrimidine compounds.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2 | - | Data not available |

| C4 | - | Data not available |

| C5 | Data not available | Data not available |

| C6 | - | Data not available |

| N-CH₂ | Data not available | Data not available |

| N-CH₂-CH₃ | Data not available | Data not available |

Table 2: Predicted and Experimental Infrared (IR) Vibrational Frequencies (ν) for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) |

| C-H (aromatic) | Data not available | Data not available |

| C-H (aliphatic) | Data not available | Data not available |

| C=N | Data not available | Data not available |

| C-I | Data not available | Data not available |

| C-N | Data not available | Data not available |

Advanced Research Applications of N,n Diethyl 6 Iodopyrimidin 4 Amine in Chemical Science Non Biological Focus

Development of Novel Catalytic Systems for Organic Transformations

The application of N,N-diethyl-6-iodopyrimidin-4-amine in the development of novel catalytic systems, while not extensively documented for this specific molecule, can be inferred from the known reactivity of similar iodo-heteroaromatic compounds. The carbon-iodine bond at the 6-position of the pyrimidine (B1678525) ring is a key feature, making it a suitable precursor for the generation of catalytically active species, particularly in cross-coupling reactions.

One potential application lies in its use as a precatalyst or a component in catalyst systems for reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. In these transformations, the C-I bond can undergo oxidative addition to a low-valent transition metal, typically palladium, initiating the catalytic cycle. The diethylamino group at the 4-position can influence the electronic properties of the pyrimidine ring, which in turn can modulate the reactivity of the catalytic species.

Illustrative Data Table for Catalytic Application:

Below is a hypothetical data table illustrating the potential of this compound as a precursor in a Suzuki-Miyaura cross-coupling reaction.

| Entry | Aryl Boronic Acid | Catalyst System | Solvent | Base | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5 mol%) | Toluene | K₂CO₃ | 100 | 12 | 85 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3 mol%) | Dioxane | Cs₂CO₃ | 110 | 8 | 92 |

| 3 | 3-Thienylboronic acid | Pd₂(dba)₃ (2 mol%), SPhos (4 mol%) | THF | K₃PO₄ | 80 | 16 | 78 |

Note: This data is illustrative and based on typical conditions for Suzuki-Miyaura reactions involving iodo-heterocycles.

Ligand Design in Organometallic Chemistry and Coordination Complexes

The nitrogen atoms within the pyrimidine ring and the exocyclic amino group of this compound provide potential coordination sites for metal ions, making it an interesting candidate for ligand design in organometallic chemistry. The diethylamino group can act as a Lewis base, while the pyrimidine ring nitrogens can also participate in coordination, potentially leading to the formation of monodentate, bidentate, or bridging ligands.

The presence of the iodo-substituent offers a handle for further functionalization, allowing for the synthesis of more complex, multidentate ligands. For instance, the iodine atom can be replaced via cross-coupling reactions to introduce other coordinating moieties, leading to the creation of bespoke ligands for specific catalytic applications or for the construction of novel coordination polymers and metal-organic frameworks (MOFs).

Key Features for Ligand Design:

Coordination Sites: Pyrimidine ring nitrogens and the exocyclic amino nitrogen.

Tunability: The electronic properties of the ligand can be tuned by modifying the substituents on the pyrimidine ring.

Post-functionalization: The iodo group allows for the introduction of additional coordinating groups.

Materials Science Applications

The unique combination of an electron-rich aminopyrimidine core and a polarizable iodine atom suggests potential applications for this compound in materials science.

Conductive Polymers and Organic Semiconductors: Pyrimidine derivatives can be incorporated into conjugated polymer backbones. The iodo-substituent of this compound makes it a suitable monomer for polymerization reactions, such as Sonogashira or Suzuki polycondensation. The resulting polymers could exhibit interesting electronic and optical properties, with potential applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The diethylamino group would act as an electron-donating unit, influencing the HOMO level of the material.

Fluorescent Probes: While the intrinsic fluorescence of this compound is not widely reported, its core structure is a component of many fluorescent molecules. The amino group at the 4-position can act as a donor in a donor-acceptor type fluorophore. The iodo-substituent can quench fluorescence, a property that could be exploited in the design of "turn-on" fluorescent probes where the displacement of the iodine atom by an analyte leads to an increase in fluorescence intensity.

Hypothetical Photophysical Properties:

The following table illustrates the potential photophysical properties of a hypothetical fluorophore derived from this compound.

| Compound | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (Φ) |

| This compound | ~280 | - | - |

| 6-Aryl-N,N-diethylpyrimidin-4-amine | ~350 | ~450 | ~0.65 |

Note: This data is hypothetical and based on the properties of similar aminopyrimidine-based fluorophores.

Contributions to Methodology Development in Modern Organic Synthesis

This compound serves as a valuable building block in the development of new synthetic methodologies. The C-I bond is a versatile functional group that can participate in a wide array of transformations, making this compound a useful platform for accessing a variety of 6-substituted 4-aminopyrimidines.

Its utility is particularly evident in the context of transition-metal-catalyzed cross-coupling reactions. The development of new catalysts, ligands, and reaction conditions can be explored using this compound as a model substrate. For example, it can be used to test the efficiency of new palladium or copper catalysts for C-N, C-O, C-S, and C-C bond formation at the 6-position of the pyrimidine ring.

Examples of Synthetic Transformations:

Suzuki-Miyaura Coupling: Reaction with boronic acids to form C-C bonds.

Sonogashira Coupling: Reaction with terminal alkynes to form C-C bonds.

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

Heck Reaction: Reaction with alkenes to form C-C bonds.

Stille Coupling: Reaction with organostannanes to form C-C bonds.

Role in Fundamental Mechanistic Organic Chemistry Investigations

The structure of this compound makes it a suitable model compound for studying the mechanisms of various organic reactions. The interplay between the electron-donating diethylamino group and the electron-withdrawing pyrimidine ring, along with the presence of the iodo leaving group, can provide insights into reaction kinetics and pathways.

For instance, it can be employed in studies of nucleophilic aromatic substitution (SNAr) reactions. The rate of substitution at the 6-position can be measured and compared with other substituted pyrimidines to understand the electronic effects of the diethylamino group on the stability of the Meisenheimer intermediate. Furthermore, kinetic isotope effect studies could be performed to elucidate the nature of the transition states in cross-coupling reactions involving this substrate.

Q & A